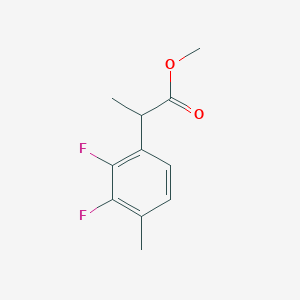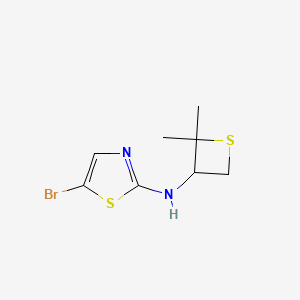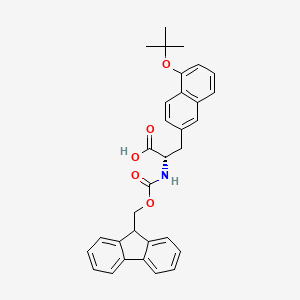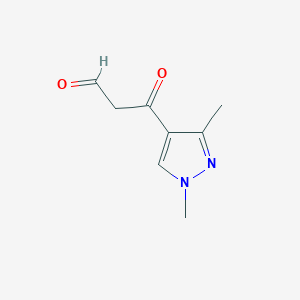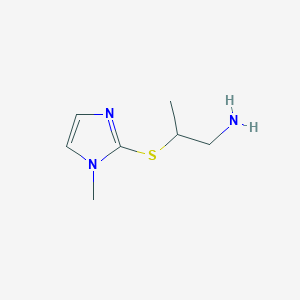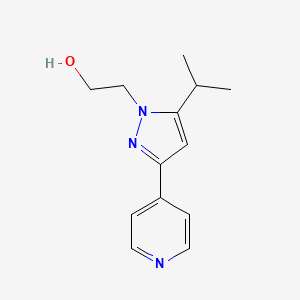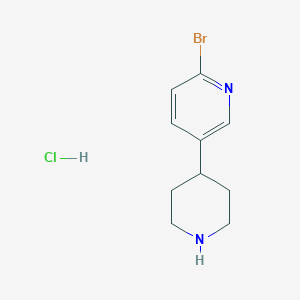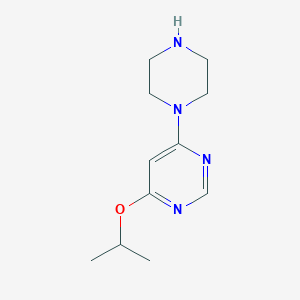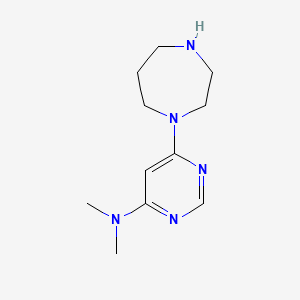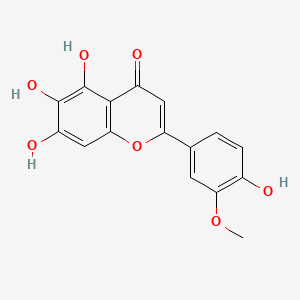
Batatifolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Batatifolin is a flavonoid compound with the molecular formula C16H12O7 . It is also known by its IUPAC name, 5,6,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one . This compound is part of a larger group of naturally occurring polyphenolic compounds known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of batatifolin involves several steps, starting from basic flavonoid precursors. One common method includes the use of 6-hydroxy-2,3,4-trimethoxyacetophenone as a starting material. This compound undergoes Friedel–Crafts acylation with boron trifluoride diethyl etherate in acetic acid to form an intermediate, which is then subjected to aldol condensation with vanillin under basic conditions . The resulting chalcone is then cyclized to form the flavone structure, followed by demethylation to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Batatifolin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavonoid.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and in the presence of a catalyst are used.
Substitution: Reagents like and are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized flavonoids , dihydroflavonoids , and substituted flavonoid derivatives .
Wissenschaftliche Forschungsanwendungen
Batatifolin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid chemistry and synthesis.
Biology: Investigated for its potential antioxidant , anti-inflammatory , and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including and .
Industry: Utilized in the development of and due to its health benefits.
Wirkmechanismus
Batatifolin is structurally similar to other flavonoids such as eupatilin , jaceosidin , and chrysoeriol . it is unique due to its specific hydroxyl and methoxy substitution pattern, which contributes to its distinct biological activities.
Vergleich Mit ähnlichen Verbindungen
Eupatilin: Known for its anti-inflammatory and anticancer properties.
Jaceosidin: Exhibits antioxidant and anti-inflammatory activities.
Chrysoeriol: Studied for its cardiovascular protective effects.
Eigenschaften
CAS-Nummer |
23494-48-6 |
|---|---|
Molekularformel |
C16H12O7 |
Molekulargewicht |
316.26 g/mol |
IUPAC-Name |
5,6,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-12-4-7(2-3-8(12)17)11-5-9(18)14-13(23-11)6-10(19)15(20)16(14)21/h2-6,17,19-21H,1H3 |
InChI-Schlüssel |
OZVBXGBZPZBKJO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


